molecular formula C5H6N2O3S B016991 6-Aminopyridine-3-sulfonic acid CAS No. 16250-08-1

6-Aminopyridine-3-sulfonic acid

Cat. No.: B016991
CAS No.: 16250-08-1
M. Wt: 174.18 g/mol
InChI Key: YXFLGKSXYWHALA-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-sulfonic acid is an organic compound with the molecular formula C5H6N2O3S. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position and a sulfonic acid group at the 3rd position on the pyridine ring. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Aminopyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the diazotation of 3-aminopyridine followed by substitution of the diazo group with a sulfonyl group. This process typically involves the following steps:

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microchannel reactors to enhance reaction efficiency and safety. This method involves the rapid diazotation of 3-aminopyridine followed by chlorosulfonylation using thionyl chloride . The use of microchannel reactors allows for continuous operation and improved product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-aminopyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor, affecting various metabolic pathways. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter synthesis, thereby modulating neuronal activity .

Comparison with Similar Compounds

    6-Aminopyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonic acid group.

    3-Aminopyridine-6-sulfonic acid: Isomer with the amino and sulfonic acid groups swapped.

    Pyridine-3-sulfonic acid: Lacks the amino group at the 6th position.

Uniqueness: 6-Aminopyridine-3-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual functional groups (amino and sulfonic acid) allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

6-aminopyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFLGKSXYWHALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332672
Record name 6-aminopyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16250-08-1
Record name 6-aminopyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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